2-Chloro-1-(pyridin-3-yl)ethanone
Overview
Description
2-Chloro-1-(pyridin-3-yl)ethanone is an aromatic ketone . It has a molecular formula of C7H6ClNO . The compound is also known by other names such as 2-chloro-1-pyridin-3-ylethanone, 3-chloroacetylpyridine, and 2-chloro-1-(pyridin-3-yl)ethan-1-one .
Molecular Structure Analysis
The InChI code for 2-Chloro-1-(pyridin-3-yl)ethanone isInChI=1S/C7H6ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2
. The Canonical SMILES is C1=CC(=CN=C1)C(=O)CCl
. The exact mass and monoisotopic mass of the compound are 155.0137915 g/mol . Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-1-(pyridin-3-yl)ethanone is 155.58 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The topological polar surface area is 30 Ų .Scientific Research Applications
Synthesis of Metal Complexes
2-Chloro-1-(pyridin-3-yl)ethanone has been utilized in the synthesis of various metal complexes. These complexes, particularly with metals like FeII, CoII, and NiII , have been studied for their magnetic properties and electrocatalytic activities . For instance, they show promise in applications like single-molecule magnets and as catalysts for the oxygen evolution reaction (OER) under basic conditions .
Nonlinear Optical Materials
The compound has been explored for its potential in creating nonlinear optical materials . Studies have assessed key electronic and optical properties, including second and third-order nonlinear optical properties . This research indicates that derivatives of 2-Chloro-1-(pyridin-3-yl)ethanone could be used in optoelectronic device fabrications , such as in optical switching, memory devices, and signal processing due to their enhanced charge transport and nonlinear activity .
Chemoenzymatic Synthesis Routes
In the field of chemoenzymatic synthesis, 2-Chloro-1-(pyridin-3-yl)ethanone serves as a precursor for the production of enantiomerically pure compounds . For example, it has been converted into ®-1-(pyridin-3-yl)-2-aminoethanol , which is a part of beta(3)-adrenergic receptor ligands . This showcases its importance in the synthesis of biologically active molecules.
Antimicrobial Agents
Research has indicated that imidazole derivatives synthesized using 2-Chloro-1-(pyridin-3-yl)ethanone exhibit antimicrobial properties . Some of these derivatives have shown promising results against various microbial strains, highlighting the compound’s role in developing new antimicrobial agents .
Organic Synthesis and Drug Design
2-Chloro-1-(pyridin-3-yl)ethanone is a valuable intermediate in organic synthesis. Its structure allows for various chemical modifications, making it a versatile building block in the design and synthesis of pharmaceuticals. It has been associated with the synthesis of compounds that possess drug-like properties , and its pharmacokinetics suggest high gastrointestinal absorption and blood-brain barrier permeability .
Safety and Handling in Research
While not a direct application in research, understanding the safety and handling of 2-Chloro-1-(pyridin-3-yl)ethanone is crucial for its use in scientific applications. It is classified as a hazardous material, with specific handling precautions and storage requirements to ensure safe usage in laboratory settings .
properties
IUPAC Name |
2-chloro-1-pyridin-3-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOFYCMAWQUUEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328996 | |
Record name | 3-chloroacetylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(pyridin-3-yl)ethanone | |
CAS RN |
55484-11-2 | |
Record name | 3-chloroacetylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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